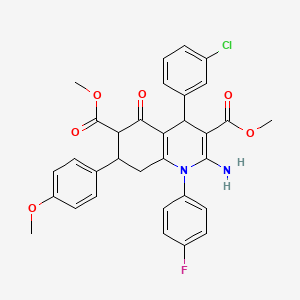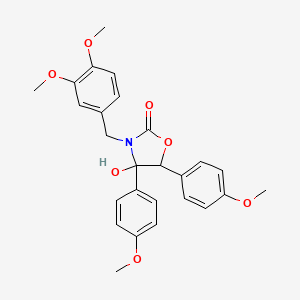![molecular formula C25H26O5 B4306714 4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B4306714.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Overview
Description
4-[4-(Benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a synthetic organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis:
Starting Materials: The synthesis begins with benzyloxy and methoxy substituted phenols.
Reaction: These phenols undergo a series of reactions involving alkylation and cyclization to form the chromene core. Key reagents include organometallic catalysts and acidic or basic conditions to facilitate the formation of the desired structure.
Cyclization Process:
Procedure: Intermediate products undergo intramolecular cyclization. This step often requires the use of high temperatures and appropriate solvents to achieve optimal yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs batch or continuous flow processes to ensure high efficiency and scalability. Process optimization involves controlling reaction parameters such as temperature, pressure, and catalyst concentrations to maximize product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Conditions: Reactions typically occur under mild to moderate conditions.
Products: These reactions can result in the formation of quinones and other oxygenated derivatives.
Reduction:
Reagents: Sodium borohydride and lithium aluminum hydride are frequently used.
Conditions: Usually performed under inert atmosphere conditions.
Products: Reduction can yield various reduced forms, often altering the chromene core and influencing the compound's properties.
Substitution:
Reagents: Halogens (e.g., chlorine, bromine) and alkyl/aryl groups.
Conditions: Often conducted in the presence of a catalyst and under anhydrous conditions.
Products: Substitution reactions can modify the functional groups attached to the phenyl or chromene ring, leading to new derivatives with tailored properties.
Scientific Research Applications
This compound is utilized in various scientific domains due to its versatile chemical nature.
Chemistry:
Used as a precursor in the synthesis of more complex organic molecules and functional materials.
Biology:
Investigated for its potential biological activity, including enzyme inhibition and antioxidant properties.
Medicine:
Explored for its potential in developing new therapeutic agents, particularly for its anti-inflammatory and anti-cancer properties.
Industry:
Employed in the manufacture of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The compound's biological and chemical activities are primarily driven by its ability to interact with various molecular targets.
Molecular Targets and Pathways:
Enzymes: Inhibits specific enzymes by binding to their active sites, thereby altering metabolic pathways.
Receptors: Can modulate receptor activity, influencing cellular signaling pathways.
Pathways: Engages in oxidative stress pathways, affecting cellular redox states and potentially inducing apoptosis in cancer cells.
Comparison with Similar Compounds
4-(Methoxyphenyl)chromene derivatives: These share the chromene core but differ in substituent positions and types, affecting their chemical behavior and applications.
Benzyloxychromene derivatives: Similar in having the benzyloxy group, these compounds vary in the presence of other functional groups, leading to different reactivity and uses.
Dimethylchromene derivatives:
Properties
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-25(2)13-19(26)24-18(12-23(27)30-22(24)14-25)17-9-10-20(21(11-17)28-3)29-15-16-7-5-4-6-8-16/h4-11,18H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWVFGXDUODCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4306640.png)
![2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4306644.png)
![4-(3-NITROPHENYL)-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4306646.png)
![2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4306651.png)
![2-AMINO-4-(4-NITROPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4306662.png)
![2-AMINO-4-(4-ETHOXYPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4306664.png)
![2-AMINO-4-(2,4-DICHLOROPHENYL)-1-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4306672.png)
![2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4306684.png)
![METHYL 2-({[2,7,7-TRIMETHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4306705.png)
![ETHYL 2-[({2-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4306709.png)
![ETHYL 2-({[4-(3-CHLOROPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4306717.png)

![1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-5-METHYL-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE](/img/structure/B4306732.png)
